N-(4-((4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)phenyl)acetamide
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Overview
Description
“N-(4-((4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)phenyl)acetamide” is a chemical compound with the molecular formula C23H30N2O6S and a molecular weight of 462.561.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, there are related compounds that have been synthesized using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives2. The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectra2.Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C23H30N2O6S1. However, I couldn’t find specific information on the detailed molecular structure of this compound.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
This compound is described as having a molecular weight of 462.561. Unfortunately, I couldn’t find more detailed physical and chemical properties of this compound.Scientific Research Applications
Pharmacokinetics and Metabolism
Metabolism and Excretion Patterns : Studies on compounds like venetoclax and almorexant, which contain complex piperidine and acetamide structures, reveal intricate metabolism and excretion pathways. Venetoclax is predominantly cleared by hepatic metabolism, with feces being the major route of elimination. It involves enzymatic oxidation, followed by conjugation processes. Almorexant undergoes extensive metabolism, resulting in multiple metabolites, with fecal excretion being the primary elimination route (Liu et al., 2017); (Dingemanse et al., 2013).
Influence of Genetic Variability on Metabolism : The polymorphic expression of enzymes like UGT1A9 significantly affects the metabolism of drugs such as acetaminophen, indicating that genetic variability can lead to differences in drug metabolism rates among individuals. This insight is crucial for understanding individual responses to medication and for tailoring treatments (Linakis et al., 2018).
Potential Therapeutic Applications
Neurological Applications : Compounds like CERC-301, an NMDA receptor antagonist, show promise in treating major depressive disorder through receptor occupancy-guided dose selection. This demonstrates the potential of structurally complex molecules in modulating neural pathways for therapeutic benefits (Garner et al., 2015).
Anticoagulant Properties : The study of compounds such as MD 805 reveals its usefulness in anticoagulation therapy for hemodialysis patients, showcasing the diverse applications of acetamide derivatives in medical treatments beyond their traditional use (Matsuo et al., 1986).
Safety And Hazards
I’m sorry, but I couldn’t find specific information on the safety and hazards associated with this compound.
Future Directions
Unfortunately, I couldn’t find specific information on the future directions or potential applications of this compound.
Please note that this information is based on the available resources and there might be more comprehensive data in specialized databases or scientific literature. Always consult with a qualified professional or trusted source when dealing with chemicals.
properties
IUPAC Name |
N-[4-[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O6S/c1-17(26)24-20-4-6-23(7-5-20)32(27,28)25-10-8-18(9-11-25)15-31-16-19-12-21(29-2)14-22(13-19)30-3/h4-7,12-14,18H,8-11,15-16H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHGEUCDTZTKOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)COCC3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((4-(((3,5-dimethoxybenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)phenyl)acetamide |
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